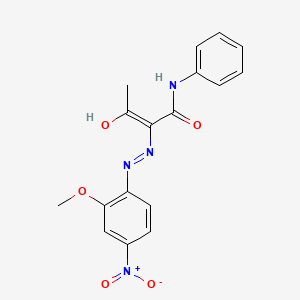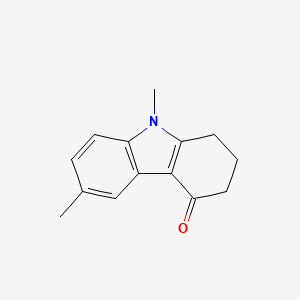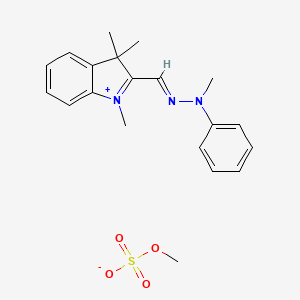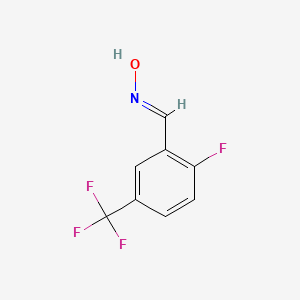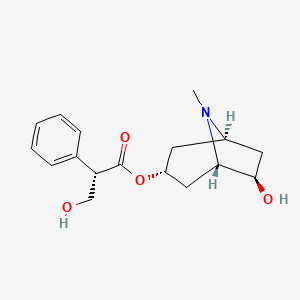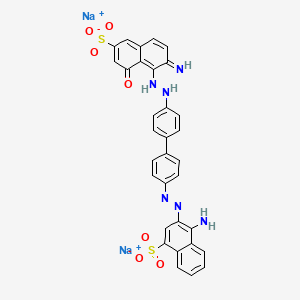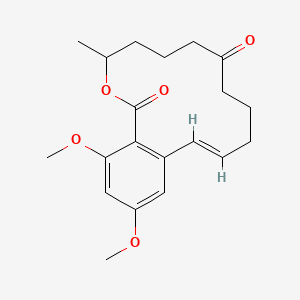
rac 2,4-O-Dimethylzearalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 2,4-O-Dimethylzearalenone: is a synthetic derivative of zearalenone, a mycotoxin produced by Fusarium species. This compound is known for its estrogenic activity, making it a subject of interest in various fields of research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2,4-O-Dimethylzearalenone typically involves the methylation of zearalenone. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: rac 2,4-O-Dimethylzearalenone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
rac 2,4-O-Dimethylzearalenone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of zearalenone and its derivatives
Biology: Studied for its estrogenic effects on various biological systems, including its impact on reproductive health
Medicine: Investigated for potential therapeutic applications, particularly in hormone replacement therapy and cancer research
Industry: Utilized in the development of new materials and compounds with specific estrogenic properties
Mechanism of Action
rac 2,4-O-Dimethylzearalenone exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens by binding to these receptors, leading to the activation of estrogen-responsive genes. This interaction can influence various physiological processes, including cell growth, differentiation, and reproduction .
Comparison with Similar Compounds
Zearalenone: The parent compound, known for its estrogenic activity.
Zearalenol: A hydroxylated derivative of zearalenone with similar biological effects.
Zearalanone: A saturated analog of zearalenone with reduced estrogenic activity
Uniqueness: rac 2,4-O-Dimethylzearalenone is unique due to its specific methylation pattern, which enhances its stability and modifies its estrogenic activity compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C20H26O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(12E)-16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/b9-5+ |
InChI Key |
MYILAUURZUNHGP-WEVVVXLNSA-N |
Isomeric SMILES |
CC1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


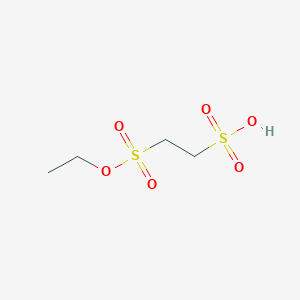
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
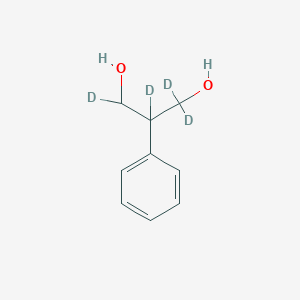
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
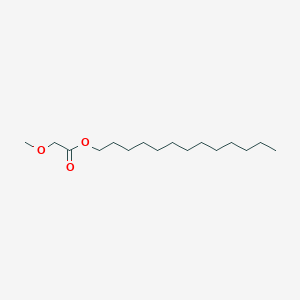
![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
